
Reichstein's substance U
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reichstein’s substance U, also known as 11-Deoxycorticosterone, is a naturally occurring steroid hormone. It is a precursor in the biosynthesis of aldosterone, a hormone that plays a crucial role in regulating sodium and potassium levels in the body. This compound was first isolated and characterized by Tadeusz Reichstein, a Nobel Prize-winning chemist, in the early 20th century.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Reichstein’s substance U typically involves the oxidation of pregnenolone or progesterone. One common method is the oxidation of pregnenolone acetate using chromium trioxide in acetic acid. The reaction conditions include maintaining a temperature of around 0-5°C to ensure the selective formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Reichstein’s substance U often involves microbial transformation. Specific strains of bacteria or fungi are used to convert precursor steroids into the desired product. This method is advantageous due to its high yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: Reichstein’s substance U undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corticosterone.
Reduction: It can be reduced to form 11-Deoxycortisol.
Substitution: It can undergo halogenation reactions to form halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using halogen acids like hydrochloric acid or bromine.
Major Products Formed:
Corticosterone: Formed through oxidation.
11-Deoxycortisol: Formed through reduction.
Halogenated Derivatives: Formed through substitution reactions.
Scientific Research Applications
Reichstein’s substance U has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various steroid hormones.
Biology: Studied for its role in the biosynthesis of aldosterone and its effects on electrolyte balance.
Medicine: Investigated for its potential therapeutic applications in treating adrenal insufficiency and other hormonal disorders.
Industry: Used in the production of corticosteroids and other pharmaceutical compounds.
Mechanism of Action
Reichstein’s substance U exerts its effects by acting as a precursor in the biosynthesis of aldosterone. It is converted to corticosterone by the enzyme 11β-hydroxylase, and subsequently to aldosterone by aldosterone synthase. Aldosterone then acts on the kidneys to regulate sodium and potassium levels, thereby maintaining electrolyte balance and blood pressure.
Comparison with Similar Compounds
Corticosterone: A direct oxidation product of Reichstein’s substance U.
11-Deoxycortisol: A reduction product of Reichstein’s substance U.
Aldosterone: The final product in the biosynthesis pathway involving Reichstein’s substance U.
Uniqueness: Reichstein’s substance U is unique due to its role as a key intermediate in the biosynthesis of aldosterone. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
3615-87-0 |
|---|---|
Molecular Formula |
C21H30O5 |
Molecular Weight |
362.5 g/mol |
IUPAC Name |
(8S,9S,10R,13S,14S,17R)-17-[(1S)-1,2-dihydroxyethyl]-17-hydroxy-10,13-dimethyl-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,17-18,22,25-26H,3-8,10-11H2,1-2H3/t14-,15-,17-,18+,19-,20-,21-/m0/s1 |
InChI Key |
XBIDABJJGYNJTK-VDUMFTQRSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4([C@H](CO)O)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(CO)O)O)C |
Synonyms |
17,20 beta,21-trihydroxypregn-4-ene-3,11-dione 20-dihydrocortisone 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, (20S)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, 4-(14)C-labeled, (20R)-isomer 4-pregnene-17 alpha,20 beta,21-triol-3,11-dione, hydrogen sulfate, (20R)-isomer Reichstein's substance U |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


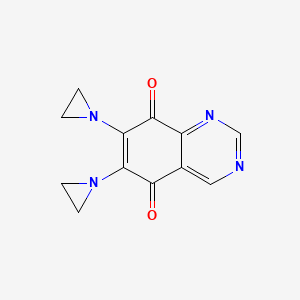
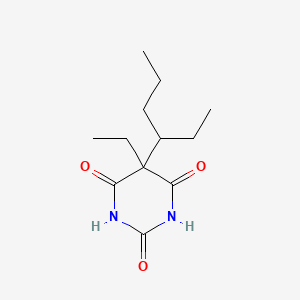

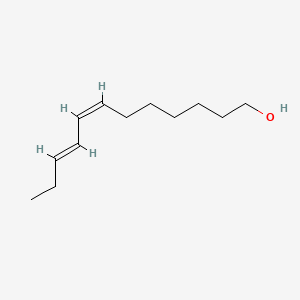
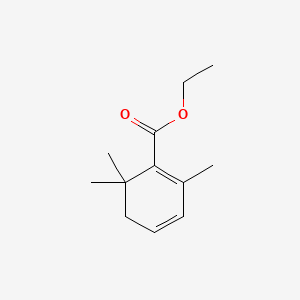
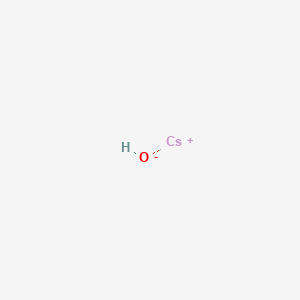
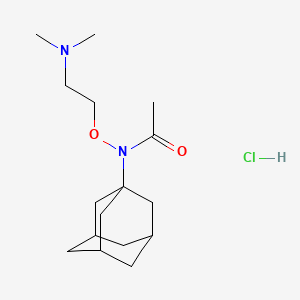
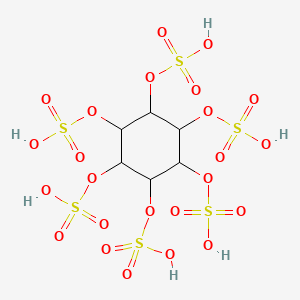
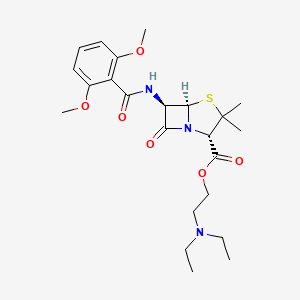
![1-(4-Amino-5-chloro-2-methoxyphenyl)-3-[1-(2-methylsulfonylaminoethyl)-4-piperidinyl]-1-propanone](/img/structure/B1212210.png)

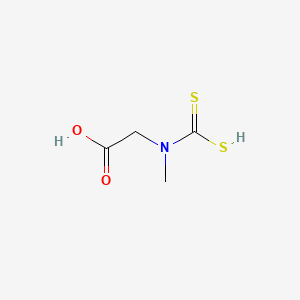
![3-[4-(1-Formylpiperazin-4-yl)-benzylidenyl]-2-indolinone](/img/structure/B1212214.png)

